Ethyl 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, an ethyl ester group, and a methoxy-methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl ester group: This step often involves esterification reactions using ethyl alcohol and carboxylic acid derivatives.
Attachment of the methoxy-methylphenoxy moiety: This step can be accomplished through nucleophilic substitution reactions, where the phenoxy group is introduced to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl piperidine-4-carboxylate: Lacks the methoxy-methylphenoxy moiety, making it less complex and potentially less active in certain applications.
Methoxy-methylphenoxy derivatives: These compounds may have similar aromatic properties but lack the piperidine ring, affecting their overall activity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
ethyl 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-4-22-18(20)15-7-9-19(10-8-15)11-12-23-16-6-5-14(2)13-17(16)21-3;/h5-6,13,15H,4,7-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHOIERXSRGPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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